1,3,5-Triazine-2,4,6-tricarbaldehyde

Catalog No.
S12185352
CAS No.
M.F
C6H3N3O3
M. Wt
165.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6-tricarbaldehyde

Product Name

1,3,5-Triazine-2,4,6-tricarbaldehyde

IUPAC Name

1,3,5-triazine-2,4,6-tricarbaldehyde

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

InChI

InChI=1S/C6H3N3O3/c10-1-4-7-5(2-11)9-6(3-12)8-4/h1-3H

InChI Key

NRVHZCZYBNCGHM-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NC(=NC(=N1)C=O)C=O

1,3,5-Triazine-2,4,6-tricarbaldehyde is a heterocyclic compound characterized by its triazine ring structure with three aldehyde functional groups. Its molecular formula is C6H3N3O3C_6H_3N_3O_3 and it has a molecular weight of approximately 165.11 g/mol. The compound is notable for its potential applications in various fields due to its unique chemical properties and structural features, particularly in organic synthesis and materials science .

Typical of aldehydes and triazines. Key reactions include:

  • Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals, respectively.
  • Reduction Reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cycloaddition Reactions: The triazine ring can engage in cycloaddition reactions with dienes or other nucleophiles, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing 1,3,5-triazine-2,4,6-tricarbaldehyde:

  • Formylation of Triazine Derivatives: Starting from 1,3,5-triazine derivatives, formylation can be achieved using formic acid or other formylating agents under acidic conditions.
  • Multicomponent Reactions: The compound can also be synthesized through multicomponent reactions involving triazines and aldehydes or other electrophiles.
  • Chemical Modifications: Existing triazine compounds can be modified through various chemical transformations to introduce the aldehyde functionalities .

1,3,5-Triazine-2,4,6-tricarbaldehyde has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Materials Science: In the development of polymers and resins due to its reactive aldehyde groups.
  • Agricultural Chemistry: Possible use as a precursor for agrochemicals or pesticides.

The compound's unique structure allows for diverse applications across multiple scientific disciplines .

1,3,5-Triazine-2,4,6-tricarbaldehyde shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehydeC9H6O6Contains hydroxyl groups enhancing reactivity
1,3,5-Triazine-2,4-dicarboxaldehydeC6H4N4O4Contains carboxylic acid groups
1,3,5-Triazine-2-carboxaldehydeC4H3N3O2Simpler structure with one carboxaldehyde group

The uniqueness of 1,3,5-triazine-2,4,6-tricarbaldehyde lies in its combination of three aldehyde functionalities on a triazine ring structure which differentiates it from other similar compounds that may contain different functional groups or fewer reactive sites .

Structural and Molecular Characteristics

1,3,5-Triazine-2,4,6-tricarbaldehyde features a planar six-membered triazine ring ($$ \text{C}3\text{N}3 $$) with three aldehyde (-CHO) groups substituted at the 2nd, 4th, and 6th positions. The symmetry of the molecule is evident in its SMILES notation ($$ \text{C(=O)C1=NC(=NC(=N1)C=O)C=O} $$) and InChIKey ($$ \text{NRVHZCZYBNCGHM-UHFFFAOYSA-N} $$). Computational analyses confirm its aromaticity, with delocalized π-electrons across the ring and conjugated carbonyl groups contributing to its stability.

The compound’s IUPAC name, 1,3,5-triazine-2,4,6-tricarbaldehyde, reflects its systematic substitution pattern. Alternative synonyms include s-triazine tris-aldehyde and 1,3,5-Triazine-2,4,6-tricarboxaldehyde, though these are less commonly used in modern literature.

Physicochemical Properties

While detailed experimental data on melting point, solubility, and stability remain limited, the presence of polar aldehyde groups suggests moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The electron-withdrawing nature of the aldehydes likely reduces the basicity of the triazine ring compared to analogues like melamine.

Molecular Architecture and Bonding Characteristics

The molecular structure of 1,3,5-triazine-2,4,6-tricarbaldehyde consists of a planar six-membered triazine ring with three aldehyde (-CHO) substituents arranged symmetrically. Each aldehyde group is conjugated to the triazine ring via σ-bonds, creating a rigid, electron-deficient framework. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of the triazine core polarizes the aldehyde groups, enhancing their electrophilicity [1] [3].

The bond lengths between the triazine nitrogen atoms and adjacent carbon atoms are approximately 1.33 Å, typical for aromatic C-N bonds in heterocyclic systems. The C=O bond lengths in the aldehyde groups measure ~1.21 Å, consistent with carbonyl double bonds. Non-covalent interactions, such as intramolecular hydrogen bonding between aldehyde oxygen atoms and neighboring hydrogen atoms, contribute to the compound’s stability [3] [4].

Crystallographic Analysis and Conformational Studies

Crystallographic data for 1,3,5-triazine-2,4,6-tricarbaldehyde remains limited in published literature. However, studies on analogous triazine derivatives, such as 2,4,6-tributoxybenzene-1,3,5-tricarbaldehyde, reveal monoclinic crystal systems with space group P2₁/c. These structures exhibit layered arrangements stabilized by π-π stacking interactions between triazine rings (interplanar distances: 3.4–3.6 Å) and van der Waals forces between aliphatic chains [3].

Conformational flexibility is restricted due to the compound’s symmetry. Rotational energy barriers for aldehyde groups, calculated using variable-temperature NMR, exceed 15 kcal/mol, indicating limited free rotation at room temperature [4].

Spectroscopic Characterization (FT-IR, NMR, MS)

FT-IR Spectroscopy: Key absorption bands include:

  • C=O stretch: 1690–1710 cm⁻¹ (strong, sharp)
  • C-N stretch (triazine ring): 1550–1580 cm⁻¹
  • Aldehydic C-H stretch: 2820–2860 cm⁻¹ [1] [3].

NMR Spectroscopy:

  • ¹H NMR (CDCl₃): δ 10.33 ppm (s, 3H, aldehydic protons) [3].
  • ¹³C NMR: δ 187.5 ppm (C=O), 169.1 ppm (triazine ring carbons) [3].

Mass Spectrometry:

  • Molecular ion peak observed at m/z 165.11 ([M]⁺), corresponding to the molecular formula C₆H₃N₃O₃ [1]. Fragmentation patterns include successive losses of CO (28 Da) and HCN (27 Da) [4].

Thermodynamic Stability and Reactivity Profiles

The compound exhibits moderate thermal stability, with decomposition onset temperatures near 180°C under inert atmospheres. Differential scanning calorimetry (DSC) reveals an endothermic melting transition at 220–225°C, followed by exothermic decomposition [3].

Reactivity is dominated by the aldehyde groups, which participate in:

  • Schiff base formation: Condensation with primary amines yields imine-linked frameworks.
  • Nucleophilic addition: Thiols and alcohols undergo addition reactions at the carbonyl carbon.
  • Oxidation: Controlled oxidation converts aldehydes to carboxylic acids under alkaline conditions [4].

The electron-deficient triazine core facilitates electrophilic aromatic substitution at the meta positions relative to the aldehydes, though this reactivity is suppressed by the substituents’ electron-withdrawing effects [4].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Exact Mass

165.01744097 g/mol

Monoisotopic Mass

165.01744097 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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